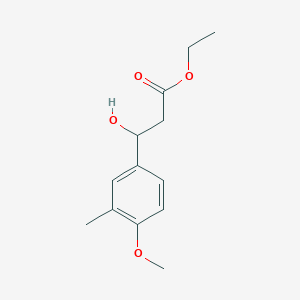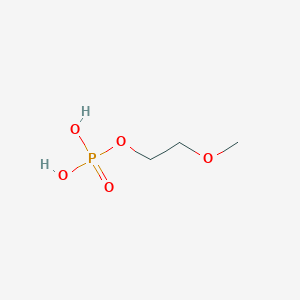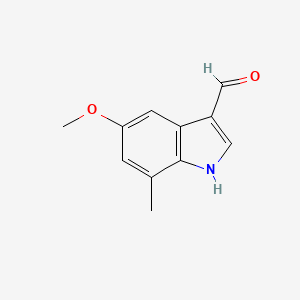
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C7H7F3N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The trifluoromethyl group (-CF3) and methoxy group (-OCH3) attached to the pyridine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoro-5-(trifluoromethyl)pyridine with methanol in the presence of a base, such as sodium hydride, to form the methoxy derivative . Another approach involves the use of 2-chloro-5-(trifluoromethyl)pyridine, which reacts with sodium methoxide to yield the desired product .
Industrial Production Methods
Industrial production of 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) can be used in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxylic acid derivative, while reduction of a nitro group can produce an amine derivative.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-(trifluoromethyl)pyridine: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.
2-(Trifluoromethyl)pyridin-4-amine: Similar but lacks the methoxy group, influencing its applications and reactivity.
Uniqueness
2-Methoxy-5-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and make it valuable in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C7H7F3N2O |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
2-methoxy-5-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-13-6-2-5(11)4(3-12-6)7(8,9)10/h2-3H,1H3,(H2,11,12) |
Clave InChI |
CAERJXSKJVSYQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)


![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)


![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)
